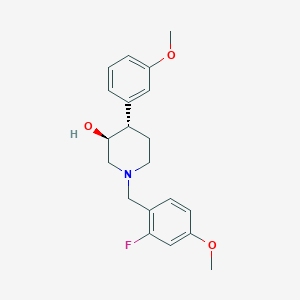![molecular formula C19H18N4O2 B4425548 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B4425548.png)
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone
Vue d'ensemble
Description
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone, also known as PP2A inhibitor, is a chemical compound used in scientific research for its potential therapeutic effects. PP2A is a serine/threonine phosphatase enzyme that plays a crucial role in regulating cellular processes such as cell division, differentiation, and apoptosis. The inhibition of PP2A has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and viral infections.
Mécanisme D'action
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor works by inhibiting the activity of this compound enzyme, which leads to the dysregulation of cellular processes such as cell division, differentiation, and apoptosis. This dysregulation can induce cell death in cancer cells and protect against neurotoxicity in neurodegenerative disorders. This compound inhibition has also been shown to inhibit viral replication in viral infections.
Biochemical and physiological effects:
This compound inhibitor has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibition induces cell death and sensitizes them to chemotherapy. In neurodegenerative disorders, this compound inhibition protects against neurotoxicity and improves cognitive function. This compound inhibition has also been shown to inhibit viral replication in viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor in lab experiments include its potential therapeutic effects in various diseases and its ability to inhibit this compound enzyme activity. However, the limitations of using this compound inhibitor in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
1. Further research is needed to fully understand the mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor.
2. Clinical trials are needed to determine the safety and efficacy of this compound inhibitor in humans.
3. Combination therapies with this compound inhibitor and other drugs need to be explored for their potential synergistic effects.
4. The development of more potent and selective this compound inhibitors is needed for improved therapeutic efficacy.
Applications De Recherche Scientifique
4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone inhibitor has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, this compound inhibition has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. In neurodegenerative disorders, this compound inhibition has been shown to protect against neurotoxicity and improve cognitive function. This compound inhibition has also been studied for its potential antiviral effects in viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18-16-9-5-4-8-15(16)17(20-21-18)19(25)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCACSIBMGPWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)
![2-[(2-furylmethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4425482.png)

![6-[2-(4-fluorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425507.png)
![1-(4-ethylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4425511.png)

![N-(tert-butyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4425531.png)
![N-(2-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4425537.png)
![2-(ethylthio)-6,6-dimethyl-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425552.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4425557.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4425561.png)
![1-({4-[(2-methylpyridin-3-yl)oxy]piperidin-4-yl}carbonyl)azetidin-3-amine](/img/structure/B4425564.png)
![6,6-dimethyl-2-(methylthio)-9-(2-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4425567.png)